molecular formula C20H24ClN5O2 B2882336 7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione CAS No. 335417-36-2

7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione

Cat. No. B2882336
CAS RN: 335417-36-2
M. Wt: 401.9
InChI Key: QHJLURSCMMGJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione is a useful research compound. Its molecular formula is C20H24ClN5O2 and its molecular weight is 401.9. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Psychotropic Potential

A study by Chłoń-Rzepa et al. (2013) explored a series of derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, focusing on their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These receptors are critical in the regulation of mood and anxiety. The research highlighted the chemical diversification of purine-2,6-dione and demonstrated that selected derivatives could produce antidepressant-like effects in animal models. This suggests potential applications in designing new ligands for these receptors, which could lead to new therapeutic options for mood disorders (Chłoń-Rzepa et al., 2013).

Molecular Interactions and Polymorphism

Another dimension of scientific research focuses on understanding the molecular interactions and polymorphic forms of related compounds. Latosinska et al. (2014) conducted an in-depth study on anhydrous methylxanthines (including caffeine and its metabolites) to investigate their therapeutic potential. By examining the topology of interactions within these molecules, the study provides insights into how modifications in molecular structure can influence biological activity and receptor affinity. This information could be useful in the rational design of new drugs based on the purine structure, suggesting that detailed knowledge of molecular interactions can guide the development of compounds with desired pharmacological properties (Latosinska et al., 2014).

Analgesic and Anti-inflammatory Properties

Research by Zygmunt et al. (2015) on derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl demonstrated significant analgesic and anti-inflammatory effects. This study showcases the potential of purine derivatives in developing new analgesic and anti-inflammatory agents. The compounds examined were found to be more effective than acetylsalicylic acid in certain tests, highlighting the therapeutic potential of these molecules in managing pain and inflammation (Zygmunt et al., 2015).

properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O2/c1-13-8-10-25(11-9-13)19-22-17-16(18(27)24(3)20(28)23(17)2)26(19)12-14-4-6-15(21)7-5-14/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJLURSCMMGJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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